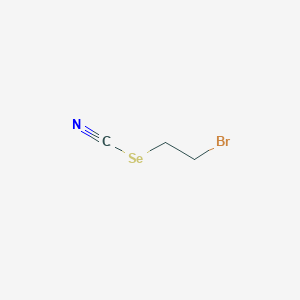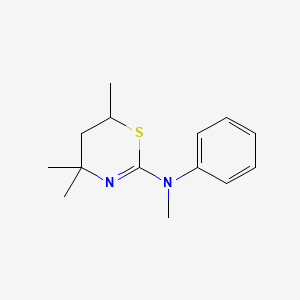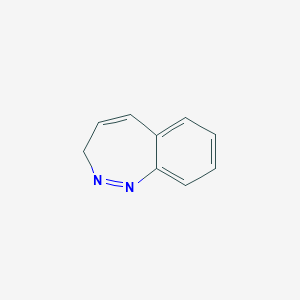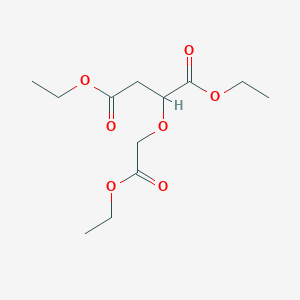
2-Bromoethyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromoethyl selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate group attached to a bromoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoethyl selenocyanate typically involves the reaction of 2-bromoethylamine hydrobromide with potassium selenocyanate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified using silica column chromatography with a mixture of hexane and ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of selenium compounds.
Types of Reactions:
Nucleophilic Substitution: this compound can undergo nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles.
Oxidation and Reduction: The selenocyanate group can be oxidized to form seleninic acids or reduced to form selenides.
Addition Reactions: The compound can participate in addition reactions involving the carbonitrile group.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium selenocyanate, diazonium salts, and organosilanes are commonly used reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted selenocyanates.
Oxidation: Formation of seleninic acids.
Reduction: Formation of selenides.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its role in biological systems, particularly in the study of selenium’s biological functions.
Medicine: Studied for its potential anticancer and chemopreventive properties.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-bromoethyl selenocyanate involves its interaction with cellular components, leading to various biochemical effects. The selenocyanate group can generate reactive oxygen species (ROS), which induce oxidative stress in cells. This oxidative stress can lead to cell cycle arrest and apoptosis, particularly in cancer cells . The compound’s ability to modulate redox balance and interact with thiol-containing proteins is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
- Cyanate (OCN)
- Thiocyanate (SCN)
- Tellurocyanate (TeCN)
Comparison: 2-Bromoethyl selenocyanate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds generally exhibit higher reactivity and biological activity, making them valuable in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
55110-84-4 |
|---|---|
Formule moléculaire |
C3H4BrNSe |
Poids moléculaire |
212.95 g/mol |
Nom IUPAC |
2-bromoethyl selenocyanate |
InChI |
InChI=1S/C3H4BrNSe/c4-1-2-6-3-5/h1-2H2 |
Clé InChI |
HGEJSLGJRQZDMN-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14642596.png)


![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)

![(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) N-(2-chloroethyl)carbamate](/img/structure/B14642624.png)
![1-Chloro-2-[(4-chlorophenyl)methyl]benzene](/img/structure/B14642628.png)

![Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-](/img/structure/B14642649.png)
